REACTION_CXSMILES
|
[Mg].[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH2:14]C)=[O:12].Cl.[OH-].[NH4+].S(=O)(=O)(O)[O-].[Na+]>CO.C(Cl)Cl>[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[C:11]([O:13][CH3:14])=[O:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.449 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
25.083 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 24° for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
rises to 35°
|
Type
|
WAIT
|
Details
|
subsides to 0° within one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring for another two hours at 0°
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
This mixture is then extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
ADDITION
|
Details
|
a mixture of an oil with some solid
|
Type
|
CUSTOM
|
Details
|
From this mixture an off white solid is obtained
|
Type
|
WASH
|
Details
|
by washing the mixture with ethyl acetate/hexane (25/75)
|
Type
|
CUSTOM
|
Details
|
A small sample (620 mg) of the recovered oil is purified
|
Type
|
WASH
|
Details
|
The column is eluted with ethyl acetate/hexane (1/3, 11; 1/1, 0.51)
|
Type
|
CUSTOM
|
Details
|
collecting 25 ml fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH2:14]C)=[O:12].Cl.[OH-].[NH4+].S(=O)(=O)(O)[O-].[Na+]>CO.C(Cl)Cl>[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[C:11]([O:13][CH3:14])=[O:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.449 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
25.083 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 24° for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
rises to 35°
|
Type
|
WAIT
|
Details
|
subsides to 0° within one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring for another two hours at 0°
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
This mixture is then extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
ADDITION
|
Details
|
a mixture of an oil with some solid
|
Type
|
CUSTOM
|
Details
|
From this mixture an off white solid is obtained
|
Type
|
WASH
|
Details
|
by washing the mixture with ethyl acetate/hexane (25/75)
|
Type
|
CUSTOM
|
Details
|
A small sample (620 mg) of the recovered oil is purified
|
Type
|
WASH
|
Details
|
The column is eluted with ethyl acetate/hexane (1/3, 11; 1/1, 0.51)
|
Type
|
CUSTOM
|
Details
|
collecting 25 ml fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |